molecular formula C18H14N2O2S2 B3442085 Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- CAS No. 74008-14-3

Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)-

Cat. No.: B3442085
CAS No.: 74008-14-3
M. Wt: 354.4 g/mol
InChI Key: VAFUTAPLEGLTOX-UHFFFAOYSA-N
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Description

Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- is an organic compound known for its unique structural and electronic properties. This compound belongs to the thiazolo[5,4-d]thiazole family, which is characterized by a fused bicyclic heterocycle. The presence of two p-methoxyphenyl groups enhances its conjugation and stability, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)- typically involves a condensation reaction. One common method is the reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde under specific conditions . This reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Thiazolo

Properties

IUPAC Name

2,5-bis(4-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-21-13-7-3-11(4-8-13)15-19-17-18(23-15)20-16(24-17)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFUTAPLEGLTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224805
Record name Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74008-14-3
Record name Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074008143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC727436
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiazolo(5,4-d)thiazole, 2,5-bis(p-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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